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Compound of Interest

Compound Name: 4-(4-Aminophenoxy)benzonitrile

Cat. No.: B112091 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 4-(4-aminophenoxy)benzonitrile, a molecule of interest in medicinal chemistry and

materials science. Due to the limited availability of direct experimental spectra in public

databases, this guide presents predicted values based on the analysis of structurally similar

compounds and established spectroscopic principles. Detailed experimental protocols for

acquiring Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance

(NMR) spectroscopy, and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-(4-
aminophenoxy)benzonitrile. These predictions are derived from known data for 4-

aminobenzonitrile, 4-phenoxybenzonitrile, and other related aromatic ethers and nitriles.

Table 1: Predicted FT-IR Spectral Data
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Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Notes

N-H Stretch (amine) 3450 - 3250
Medium-Strong (two

bands)

Asymmetric and

symmetric stretching

of the primary amine.

C-H Stretch (aromatic) 3100 - 3000 Medium-Weak

Characteristic of C-H

bonds on the benzene

rings.

C≡N Stretch (nitrile) 2230 - 2220 Strong, Sharp

The nitrile group is a

strong and sharp

absorber in this

region.

C-O-C Stretch (ether)
1270 - 1230

(asymmetric)
Strong

Aromatic ether

linkage.

1050 - 1010

(symmetric)
Medium

C=C Stretch

(aromatic)
1600 - 1450

Medium-Strong

(multiple bands)

Skeletal vibrations of

the aromatic rings.

N-H Bend (amine) 1650 - 1580 Medium
Scissoring vibration of

the primary amine.

C-H Out-of-Plane

Bend
900 - 675 Strong

Bending vibrations are

indicative of the

substitution pattern on

the aromatic rings.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400
MHz)
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

H₂', H₆' (protons

ortho to NH₂)
6.7 - 6.9 d 2H ~8-9

H₃', H₅' (protons

meta to NH₂)
6.9 - 7.1 d 2H ~8-9

H₃, H₅ (protons

meta to CN)
7.0 - 7.2 d 2H ~8-9

H₂, H₆ (protons

ortho to CN)
7.5 - 7.7 d 2H ~8-9

-NH₂ 3.5 - 4.5 br s 2H -

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100
MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-CN 118 - 120

C-NH₂ 145 - 150

C-O (benzonitrile ring) 160 - 165

C-O (aniline ring) 140 - 145

C (ortho to CN) 133 - 135

C (meta to CN) 115 - 117

C (para to CN, attached to O) 105 - 110

C (ortho to NH₂) 115 - 117

C (meta to NH₂) 122 - 125

C (para to NH₂, attached to O) 150 - 155
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Table 4: Predicted Mass Spectrometry Data (Electron
Ionization)

m/z Interpretation

210 Molecular ion [M]⁺•

183 [M - HCN]⁺•

118 [H₂N-C₆H₄-O]⁺

92 [C₆H₅NH₂]⁺•

77 [C₆H₅]⁺

Experimental Protocols
The following sections detail the standard operating procedures for obtaining the spectroscopic

data presented above.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 4-(4-aminophenoxy)benzonitrile.

Methodology:

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with

anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The

mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Data Acquisition: A background spectrum of the empty sample compartment is recorded. The

KBr pellet containing the sample is then placed in the sample holder. The spectrum is

typically recorded from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Analysis: The resulting infrared spectrum is analyzed to identify the characteristic

absorption bands corresponding to the various functional groups in the molecule.
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Sample Preparation Data Acquisition Data Analysis

Grind Sample with KBr Press into Pellet Record Background SpectrumPlace Pellet in Spectrometer Record Sample Spectrum Identify Functional Group Peaks

Click to download full resolution via product page

FT-IR Spectroscopy Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in 4-(4-
aminophenoxy)benzonitrile.

Methodology:

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL

of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. A small amount of

tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard

acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically

obtained to simplify the spectrum to single lines for each unique carbon atom.

Data Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), coupling

constants (J), and integration values of the peaks in the ¹H NMR spectrum are analyzed to

assign protons to their respective positions in the molecule. The chemical shifts in the ¹³C

NMR spectrum are used to identify the different carbon environments.
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Sample Preparation Data Acquisition

Data Analysis

Dissolve Sample in Deuterated Solvent Transfer to NMR Tube Acquire ¹H NMR SpectrumPlace Tube in Spectrometer Acquire ¹³C NMR Spectrum

Analyze ¹H NMR Data

Analyze ¹³C NMR Data
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NMR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-(4-
aminophenoxy)benzonitrile.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography

(LC-MS).

Ionization: Electron Ionization (EI) is a common method for this type of molecule, where

high-energy electrons bombard the sample, causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺•),

which corresponds to the molecular weight of the compound. The fragmentation pattern

provides valuable information about the structure of the molecule.
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Sample Introduction & Ionization Mass Analysis & Detection Data Interpretation

Introduce Sample Ionize Sample (e.g., EI) Separate Ions by m/z Detect Ions Generate Mass Spectrum Identify Molecular Ion & Fragments

Click to download full resolution via product page

Mass Spectrometry Experimental Workflow

To cite this document: BenchChem. [Spectroscopic Profile of 4-(4-
aminophenoxy)benzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b112091#spectroscopic-data-of-4-4-
aminophenoxy-benzonitrile-ft-ir-nmr-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b112091?utm_src=pdf-body-img
https://www.benchchem.com/product/b112091#spectroscopic-data-of-4-4-aminophenoxy-benzonitrile-ft-ir-nmr-mass
https://www.benchchem.com/product/b112091#spectroscopic-data-of-4-4-aminophenoxy-benzonitrile-ft-ir-nmr-mass
https://www.benchchem.com/product/b112091#spectroscopic-data-of-4-4-aminophenoxy-benzonitrile-ft-ir-nmr-mass
https://www.benchchem.com/product/b112091#spectroscopic-data-of-4-4-aminophenoxy-benzonitrile-ft-ir-nmr-mass
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b112091?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

